Boc-N-methyl-L-threonine
CAS No.: 101759-72-2
VCID: VC21543838
Molecular Formula: C10H19NO5
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-N-methyl-L-threonine, also known as N-(tert-Butoxycarbonyl)-N-methyl-L-threonine, is a derivative of the amino acid threonine. It is commonly used in organic synthesis, particularly in peptide chemistry, due to its protected form which allows for selective reactions without affecting the amino group. The compound is crucial in the synthesis of peptides and other complex molecules where the amino group needs to be temporarily blocked. Synthesis and ApplicationsBoc-N-methyl-L-threonine is synthesized by protecting the amino group of N-methyl-L-threonine with a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during peptide synthesis. The compound is used in various chemical reactions, including peptide coupling reactions, where it serves as a building block for more complex peptides. Biological SignificanceWhile Boc-N-methyl-L-threonine itself is not biologically active, its role in peptide synthesis makes it significant for biological applications. Peptides synthesized using this compound can have various biological activities, depending on their structure and the specific amino acid sequence. Research FindingsResearch on Boc-N-methyl-L-threonine is primarily focused on its use in organic synthesis rather than its biological activity. Studies often involve the synthesis of peptides or other compounds where this threonine derivative is used as a starting material. For instance, in peptide synthesis, the Boc group is used to protect the amino group, allowing for selective reactions at other sites on the molecule. Comparison with Related CompoundsBoc-N-methyl-L-threonine can be compared with other threonine derivatives, such as Boc-N-methyl-O-benzyl-L-threonine, which has an additional benzyl group protecting the hydroxyl group of threonine. This additional protection allows for further selective reactions without affecting the hydroxyl group.
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CAS No. | 101759-72-2 | ||||||||||||
Product Name | Boc-N-methyl-L-threonine | ||||||||||||
Molecular Formula | C10H19NO5 | ||||||||||||
Molecular Weight | 233.26 g/mol | ||||||||||||
IUPAC Name | (2S,3R)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | ||||||||||||
Standard InChI | InChI=1S/C10H19NO5/c1-6(12)7(8(13)14)11(5)9(15)16-10(2,3)4/h6-7,12H,1-5H3,(H,13,14)/t6-,7+/m1/s1 | ||||||||||||
Standard InChIKey | NHXZARPGSOCYMJ-RQJHMYQMSA-N | ||||||||||||
Isomeric SMILES | C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)O | ||||||||||||
SMILES | CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O | ||||||||||||
Canonical SMILES | CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O | ||||||||||||
Synonyms | Boc-N-methyl-L-threonine;101759-72-2;L-Threonine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-;BOC-N-ME-THR-OH;SCHEMBL1486174;CTK8B2905;ZINC2392274;ANW-41297;AKOS015908219;AJ-35823;AK-89024;SC-20598;RT-011785;X5878;B-6259;I14-24514;N-ALPHA-(T-BUTYLOXYCARBONYL)-N-ALPHA-METHYL-L-THREONINE;(2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoicacid | ||||||||||||
PubChem Compound | 7010685 | ||||||||||||
Last Modified | Aug 15 2023 |
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